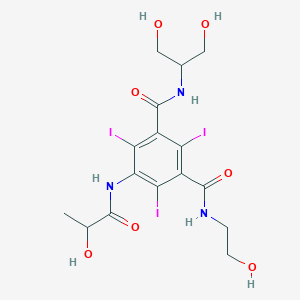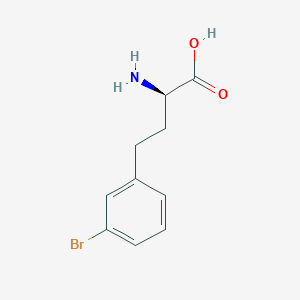
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-8-(4-メトキシフェノキシ)-3,5-ジメチル-1-フェニルメトキシオクタ-4-オンは、ヒドロキシル基、メトキシフェノキシ基、フェニルメトキシ基を含むその独特な構造によって特徴付けられる複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-ヒドロキシ-8-(4-メトキシフェノキシ)-3,5-ジメチル-1-フェニルメトキシオクタ-4-オンの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
コア構造の形成: これは、適切な出発物質を、ヒドロキシル基、メトキシフェノキシ基、フェニルメトキシ基を導入する試薬と反応させることを含みます。
官能基の改変:
工業生産方法
この化合物の工業生産は、高収率と高純度を保証するために、最適化された反応条件を伴う場合があります。これには、反応を促進するために、触媒、制御された温度、および特定の溶媒の使用が含まれます。
3. 化学反応の解析
反応の種類
2-ヒドロキシ-8-(4-メトキシフェノキシ)-3,5-ジメチル-1-フェニルメトキシオクタ-4-オンは、さまざまな化学反応を起こす可能性があり、次のものが含まれます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: この化合物は、アルコールまたはその他の還元された誘導体を形成するために還元される可能性があります。
置換: 適切な条件下では、メトキシ基とフェノキシ基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲンや求核剤などの試薬を置換反応に使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成され、還元によりアルコールが生成される可能性があります。
4. 科学研究への応用
2-ヒドロキシ-8-(4-メトキシフェノキシ)-3,5-ジメチル-1-フェニルメトキシオクタ-4-オンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗腫瘍性など、その潜在的な生物活性について調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of a suitable starting material with reagents that introduce the hydroxy, methoxyphenoxy, and phenylmethoxy groups.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumoral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
2-ヒドロキシ-8-(4-メトキシフェノキシ)-3,5-ジメチル-1-フェニルメトキシオクタ-4-オンの作用機序には、生物学的システム内の分子標的と経路との相互作用が含まれます。この化合物は、次のように作用する可能性があります。
特定の受容体への結合: 病気の経路に関与する酵素や受容体の活性を調節します。
細胞プロセスの変化: 細胞増殖、アポトーシス、シグナル伝達のプロセスに影響を与えます。
6. 類似の化合物との比較
類似の化合物
2-ヒドロキシ-8-(4-メトキシフェノキシ)オクタナール: 類似のコア構造を共有しますが、官能基が異なります。
3,4-ジヒドロカルボスティリル誘導体: 類似の生物学的活性を持ちますが、構造的特徴が異なります。
独自性
2-ヒドロキシ-8-(4-メトキシフェノキシ)-3,5-ジメチル-1-フェニルメトキシオクタ-4-オンは、独特の化学的および生物学的特性を付与する、官能基の特定の組み合わせにより、独特です。
類似化合物との比較
Similar Compounds
2-Hydroxy-8-(4-methoxyphenoxy)octanal: Shares a similar core structure but differs in functional groups.
3,4-Dihydrocarbostyril derivatives: Have similar biological activities but different structural features.
Uniqueness
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23,25H,7-8,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZDDXOHLXIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(=O)C(C)C(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

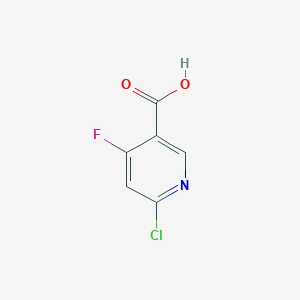
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)


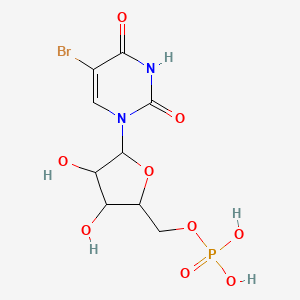
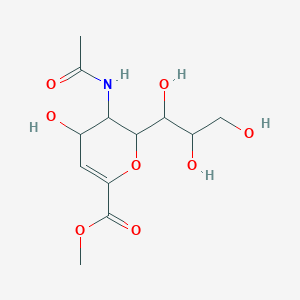



![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
